molecular formula C16H16FNO B229190 3-fluoro-N-(4-isopropylphenyl)benzamide

3-fluoro-N-(4-isopropylphenyl)benzamide

Cat. No. B229190
M. Wt: 257.3 g/mol
InChI Key: XSJNCMJVZNGRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and possesses a fluoro-substituted aromatic ring.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn results in the activation of various genes involved in the regulation of cell cycle progression and differentiation. This mechanism of action has been found to be effective in the treatment of various types of cancer such as breast cancer, leukemia, and lymphoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(4-isopropylphenyl)benzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-fluoro-N-(4-isopropylphenyl)benzamide is its high potency and selectivity towards HDAC enzymes. This makes it an ideal candidate for the development of targeted therapies for various types of cancer. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-fluoro-N-(4-isopropylphenyl)benzamide. One of the areas of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of this compound in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted therapies using this compound for the treatment of specific types of cancer is an area of great interest.
Conclusion:
In conclusion, 3-fluoro-N-(4-isopropylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of various types of cancer. Its mechanism of action involves the inhibition of HDAC enzymes, which has been found to be effective in inducing apoptosis in cancer cells and suppressing tumor growth. While there are limitations to its use, ongoing research and development of this compound have the potential to lead to the development of targeted therapies for the treatment of cancer.

Synthesis Methods

The synthesis of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.

Scientific Research Applications

3-fluoro-N-(4-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong inhibitory activity against a variety of enzymes such as HDAC6, HDAC8, and HDAC10. These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell cycle progression and differentiation.

properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

3-fluoro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16FNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19)

InChI Key

XSJNCMJVZNGRNT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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